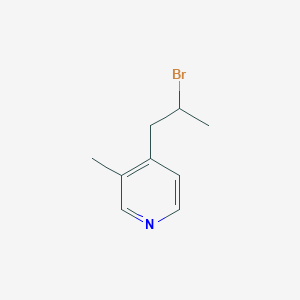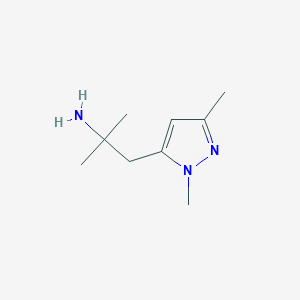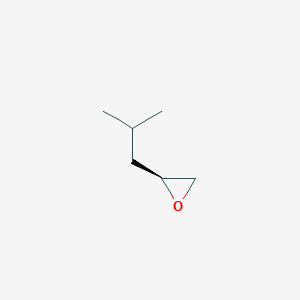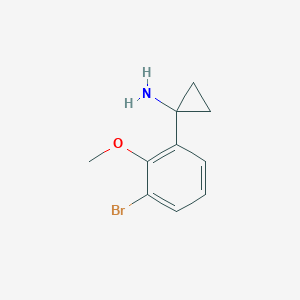
4-(2-Bromopropyl)-3-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromopropyl)-3-methylpyridine: is an organic compound that belongs to the class of pyridines It is characterized by a bromopropyl group attached to the fourth position and a methyl group attached to the third position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromopropyl)-3-methylpyridine typically involves the bromination of 3-methylpyridine followed by the alkylation with 2-bromopropane. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions:
Substitution Reactions: 4-(2-Bromopropyl)-3-methylpyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromopropyl group can lead to the formation of propyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile, products can include hydroxyl, cyano, or amino derivatives.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Propyl derivatives of the original compound.
科学研究应用
Chemistry: 4-(2-Bromopropyl)-3-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: The compound can be used in the development of biologically active molecules. Its derivatives may exhibit pharmacological properties and can be explored for potential therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, dyes, and other functional materials.
作用机制
The mechanism of action of 4-(2-Bromopropyl)-3-methylpyridine in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo further transformations leading to the desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
相似化合物的比较
4-(2-Chloropropyl)-3-methylpyridine: Similar structure but with a chlorine atom instead of bromine.
4-(2-Fluoropropyl)-3-methylpyridine: Contains a fluorine atom in place of bromine.
4-(2-Iodopropyl)-3-methylpyridine: Iodine atom replaces the bromine atom.
Uniqueness: 4-(2-Bromopropyl)-3-methylpyridine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution with higher reactivity compared to its chloro or fluoro analogs. The bromine atom also influences the compound’s physical and chemical properties, making it distinct from other halogenated derivatives.
属性
分子式 |
C9H12BrN |
|---|---|
分子量 |
214.10 g/mol |
IUPAC 名称 |
4-(2-bromopropyl)-3-methylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-7-6-11-4-3-9(7)5-8(2)10/h3-4,6,8H,5H2,1-2H3 |
InChI 键 |
VFHLGOKUTRUZCP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1)CC(C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13597362.png)










